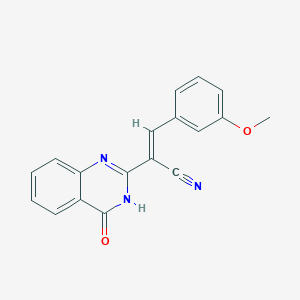

(E)-3-(3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(E)-3-(3-methoxyphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c1-23-14-6-4-5-12(10-14)9-13(11-19)17-20-16-8-3-2-7-15(16)18(22)21-17/h2-10H,1H3,(H,20,21,22)/b13-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOSDUNFHCMZRD-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile typically involves multi-step organic reactions. A common approach might include:

Formation of the Quinazolinone Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

Introduction of the Acrylonitrile Moiety: This step may involve a Knoevenagel condensation reaction between the quinazolinone derivative and a suitable nitrile compound.

Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides or quinones.

Reduction: Reduction of the nitrile group to amines or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the acrylonitrile moiety.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone oxides, while reduction could produce amines.

Scientific Research Applications

Anti-inflammatory Activity

One of the prominent applications of this compound is its potential as a cyclooxygenase-2 (COX-2) inhibitor . A study demonstrated that derivatives of quinazolinones, including those with methoxy substituents, exhibited significant COX-2 inhibitory activity. The compound (E)-3-(3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 µM, which is noteworthy although less potent than the standard drug celecoxib (80.1% inhibition at 1 µM) . This suggests that modifications to the quinazolinone structure can enhance anti-inflammatory properties.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . Research indicates that derivatives containing quinazolinone structures possess significant antibacterial properties against various strains. For instance, compounds derived from similar structures have shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups in the structure contributes to increased antimicrobial potency, highlighting the importance of structural modifications for enhancing activity.

Anticancer Activity

In recent studies, derivatives of this compound have been explored for their anticancer potential . Research has shown that compounds with similar quinazolinone frameworks can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms . The ability to target specific pathways in cancer cells makes these compounds promising candidates for further development in cancer therapy.

Synthesis and Structural Variations

The synthesis of this compound involves several steps that allow for structural variations which can influence biological activity. The compound can be synthesized through a series of reactions involving starting materials such as 3-methoxyphenyl derivatives and quinazolinone precursors . The flexibility in synthesis enables researchers to create analogs with potentially enhanced or modified pharmacological profiles.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action for (E)-3-(3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate the activity of these targets, leading to desired biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Key Observations:

- Substituent Effects : The 3-methoxyphenyl group in the target compound may enhance lipophilicity compared to furan-substituted analogues (e.g., 4a) . However, sulfonamide-containing derivatives (e.g., 1c) exhibit improved COX-2 inhibition (47.1% at 20 μM) due to enhanced hydrogen bonding with the enzyme’s active site .

- Stereochemical Impact : The Z-isomer of the dichlorophenyl analogue (CAS 307533-53-5) shows reduced bioactivity compared to E-configurations, likely due to steric hindrance disrupting target binding .

Functional Comparison: COX-2 Inhibition and Solubility

Table 2: COX-2 Inhibitory Activity of Selected Quinazolinone Derivatives

Key Findings:

- All quinazolinone derivatives in Table 2 face solubility challenges at higher concentrations (>50 μM), limiting their therapeutic utility .

Thiazole and Chromenone Hybrid Analogues

Compounds like (2E)-3-(4-Chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile (CAS 210287-81-3) replace the quinazolinone core with chromenone-thiazole systems. These hybrids exhibit distinct photophysical properties but lack systematic bioactivity data compared to quinazolinone derivatives .

Q & A

Basic: How can the synthesis of this compound be optimized for higher yields?

Methodological Answer:

Optimization involves controlling reaction conditions such as temperature (e.g., 60–80°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or DMSO for improved solubility), and catalyst use (e.g., NaH or K₂CO₃ for base-mediated reactions). Microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating . Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC to identify intermediates and optimize stepwise yields (typically 60–85% per step) . Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) enhances purity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions on aromatic rings and the acrylonitrile backbone (e.g., methoxy protons at δ 3.8–4.0 ppm, quinazolinone carbonyl at δ 165–170 ppm) .

- IR Spectroscopy : Detects functional groups (C≡N stretch ~2200 cm⁻¹, C=O stretch ~1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 346.12) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and confirms the E-configuration of the acrylonitrile moiety .

Advanced: How can computational methods predict the biological targets of this compound?

Methodological Answer:

Molecular docking (using Schrödinger Suite or AutoDock) identifies potential enzyme targets by simulating interactions with active sites (e.g., SARS-CoV-2 main protease or tyrosine kinases). Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity with biological nucleophiles . Validation involves comparing computational binding affinities (ΔG values) with experimental IC₅₀ data from enzyme inhibition assays .

Advanced: What strategies resolve contradictions in biological activity data across assays?

Methodological Answer:

Contradictions arise from assay-specific variables:

- Cell Line Variability : Test against multiple lines (e.g., HCT-116 vs. MCF-7) to assess tissue-specific effects .

- Dose-Response Curves : Use 8–10 concentration points (0.1–100 µM) to calculate accurate IC₅₀ values and exclude outliers via Grubbs’ test .

- Redox Interference : Include controls for ROS-generating compounds (e.g., NAC pretreatment) to distinguish cytotoxic mechanisms .

Basic: What are the preliminary steps for evaluating anticancer potential?

Methodological Answer:

In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MDA-MB-231, HepG2) at 24–72 hr incubations .

Selectivity Index : Compare IC₅₀ values with non-cancerous cells (e.g., HEK-293) to assess toxicity thresholds .

Mechanistic Clues : Perform flow cytometry (Annexin V/PI staining) to detect apoptosis or cell cycle arrest (G1/S phase) .

Advanced: How does stereochemistry influence bioactivity, and how is it confirmed?

Methodological Answer:

The E-isomer (vs. Z) often shows superior bioactivity due to spatial alignment with target binding pockets. Confirmation methods:

- NOESY NMR : Detects through-space interactions between the methoxyphenyl and quinazolinone groups .

- X-ray Crystallography : Provides unambiguous evidence of stereochemistry via dihedral angles (e.g., 175–180° for E-configuration) .

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol mobile phases .

Advanced: What is the role of substituents in modulating pharmacokinetic properties?

Methodological Answer:

- Methoxy Groups : Increase lipophilicity (LogP ~2.5) and membrane permeability but may reduce metabolic stability (CYP450 oxidation) .

- Quinazolinone Ring : Enhances water solubility via hydrogen bonding (clogP ~1.8) and targets kinase ATP-binding pockets .

- Acrylonitrile Moiety : Acts as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes .

Optimization : Replace 3-methoxyphenyl with 3,4-dimethoxy to balance solubility and activity .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

- Oligomerization : Occurs during acrylonitrile coupling; minimized by slow reagent addition (1–2 hr) under inert atmospheres .

- Isomerization : Z/E interconversion during thiazole ring formation; controlled by low temperatures (0–5°C) and anhydrous conditions .

- Byproducts : Use preparative TLC (silica gel GF₂₅₄) or size-exclusion chromatography (Sephadex LH-20) for purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.